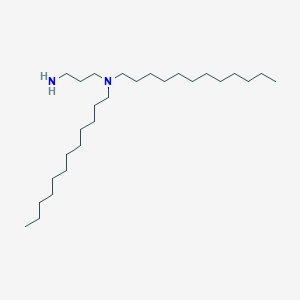
N~1~,N~1~-Didodecylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Didodecylpropane-1,3-diamine is a chemical compound with the molecular formula C27H58N2. It is a type of diamine, which means it contains two amine groups. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of N1,N~1~-Didodecylpropane-1,3-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Didodecylpropane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Halogenated compounds and bases like sodium hydroxide are commonly used.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the halogenated compound used.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Didodecylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, fabric softeners, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Didodecylpropane-1,3-diamine is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The compound interacts with cell membranes, disrupting their structure and function, which can be useful in various applications such as drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~3~-Didodecylpropane-1,3-diamine
- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
Uniqueness
N~1~,N~1~-Didodecylpropane-1,3-diamine is unique due to its specific structure, which provides distinct surfactant properties. Compared to similar compounds, it offers better stability and efficiency in reducing surface tension .
Propiedades
Número CAS |
89101-38-2 |
|---|---|
Fórmula molecular |
C27H58N2 |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
N',N'-didodecylpropane-1,3-diamine |
InChI |
InChI=1S/C27H58N2/c1-3-5-7-9-11-13-15-17-19-21-25-29(27-23-24-28)26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
Clave InChI |
FOGXVHIVRBKOQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















